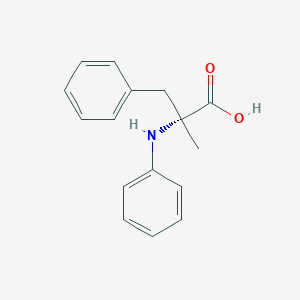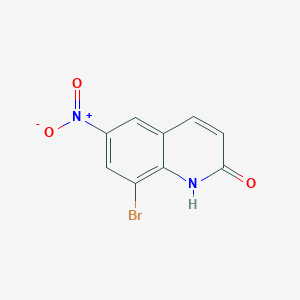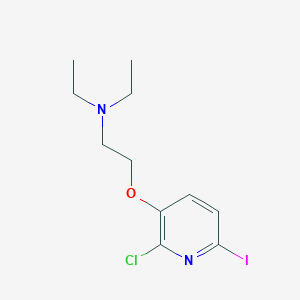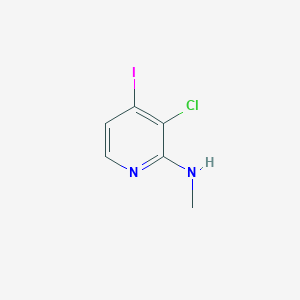![molecular formula C16H21FO5 B13903983 8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13903983.png)
8'-Fluoro-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] is a synthetic organic compound with the molecular formula C16H21FO5 and a molecular weight of 312.33 g/mol . This compound is characterized by its unique spiro structure, which includes a dioxolane ring fused to a tetralin moiety, and the presence of a fluoro substituent and a methoxyethoxymethoxy group.
Vorbereitungsmethoden
The synthesis of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the dioxolane ring: This step involves the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxolane ring.
Introduction of the fluoro substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methoxyethoxymethoxy group: This step involves the reaction of the intermediate compound with a suitable alkylating agent to introduce the methoxyethoxymethoxy group.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] has various scientific research applications, including:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] involves its interaction with specific molecular targets and pathways. The fluoro substituent and the spiro structure may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The methoxyethoxymethoxy group may enhance its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] include:
8’-Fluoro-7’-iodo-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin]: This compound has an additional iodo substituent, which may alter its reactivity and biological activity.
Spiro[1,3-dioxolane-2,2’(1’H)-naphthalene], 8’-fluoro-3’,4’-dihydro-6’-(phenylmethoxy): This compound has a phenylmethoxy group instead of the methoxyethoxymethoxy group, which may affect its chemical and physical properties.
The uniqueness of 8’-Fluoro-6’-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2’-tetralin] lies in its specific combination of substituents and its spiro structure, which may confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H21FO5 |
|---|---|
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
5'-fluoro-7'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] |
InChI |
InChI=1S/C16H21FO5/c1-18-4-5-19-11-20-13-8-12-2-3-16(21-6-7-22-16)10-14(12)15(17)9-13/h8-9H,2-7,10-11H2,1H3 |
InChI-Schlüssel |
WJFDETFLTLQWCF-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCOC1=CC2=C(CC3(CC2)OCCO3)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13903905.png)
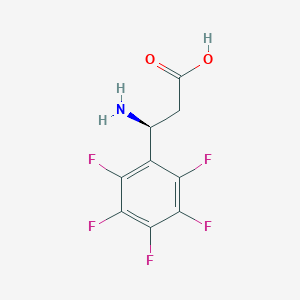
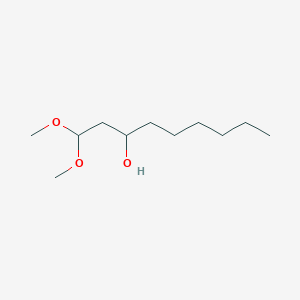
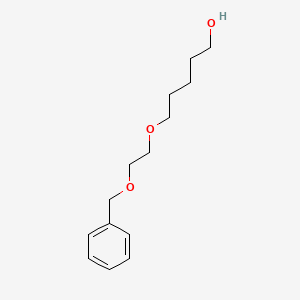
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)

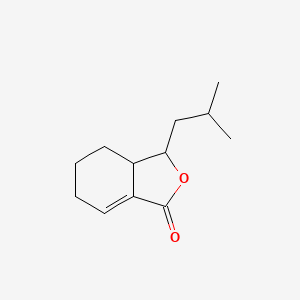
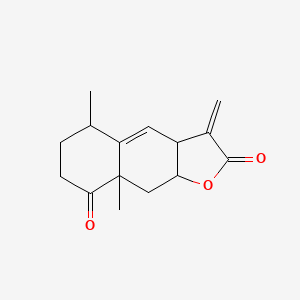
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

